5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
Descripción
5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. The presence of both benzyl and fluorophenyl groups enhances its chemical reactivity and biological activity, making it a versatile molecule for various scientific studies.
Propiedades
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHJULKYVBVCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline moiety. Key steps include:
Formation of the Pyrazole Ring: This can be
Actividad Biológica
5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anti-cancer, anti-inflammatory, and potential antiviral properties. The unique structural features of this compound, particularly the presence of a benzyl group and a fluorophenyl moiety, contribute to its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazoloquinoline core with specific substitutions that enhance its biological activity. The fluorine atom is particularly significant as it may influence the compound's electronic properties and interactions with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as topoisomerases, which are crucial for DNA replication.
- Signal Transduction Modulation : The compound may affect various signaling pathways involved in cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. For instance, studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 2.5 | |
| A549 (Lung Cancer) | 1.8 | |
| HeLa (Cervical Cancer) | 3.0 |
These results suggest that the compound has potent activity against multiple cancer types, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been evaluated. In vitro studies showed that it significantly inhibits nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting its potential use in treating inflammatory diseases.
The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.
Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties against certain viruses. Preliminary data indicate that it can inhibit viral replication in vitro, although further research is necessary to elucidate the specific mechanisms involved.
Case Studies
A notable study investigated the efficacy of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.
Q & A
Q. What are the established synthetic routes for 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, and what are the key challenges in achieving high yields?
The synthesis typically involves multi-step routes starting with precursors like 2,4-dichloroquinoline-3-carbonitrile. A three-step sequence via phosphazene intermediates (e.g., NaN₃ and PPh₃) is preferred to avoid competing side reactions encountered in direct amination . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts through optimized reaction conditions (e.g., temperature, solvent polarity). Purification often requires chromatography or crystallization due to the compound’s low solubility in common solvents.
Q. How is structural confirmation performed for pyrazolo[4,3-c]quinoline derivatives?
Structural elucidation relies on a combination of elemental analysis (C, H, N content), ¹H/¹³C NMR (to confirm substituent positions and aromaticity), and mass spectrometry (to verify molecular weight and fragmentation patterns). For example, the benzyl and 4-fluorophenyl groups are identified via characteristic splitting patterns in NMR, while methyl groups at position 8 show distinct upfield shifts . X-ray crystallography may be used for absolute configuration determination in advanced studies.
Q. What preliminary biological activities have been reported for this compound?
Pyrazolo[4,3-c]quinolines exhibit diverse activities, including anti-inflammatory effects (e.g., inhibition of NO production in LPS-induced RAW 264.7 cells with IC₅₀ values comparable to 1400 W) and γ-secretase inhibition (targeting amyloid-β production in Alzheimer’s models) . Initial screening should prioritize dose-response assays and selectivity profiling against related targets (e.g., Notch signaling for γ-secretase inhibitors).
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of pyrazolo[4,3-c]quinoline derivatives across different assay systems?
Contradictions often arise from variations in cell type (e.g., primary vs. immortalized cells), assay conditions (e.g., LPS concentration in inflammation studies), or structural modifications (e.g., substituent effects on bioavailability). To address this:
Q. What methodological approaches are recommended for analyzing selectivity against GPCRs like GPR35?
To assess selectivity:
- Use GPR35-U2OS cells in parallel with primary NTR1/NTR2 assays under identical conditions.
- Include zaprinast (40 µM) as a positive control for GPR35 activation.
- Apply β-arrestin recruitment assays to differentiate signaling pathways and quantify off-target effects .
- Perform molecular docking to predict binding affinities for related GPCRs based on sulfonyl or fluorophenyl interactions.
Q. How can metabolic stability of γ-secretase inhibitors based on this scaffold be improved without compromising Aβ selectivity?
Strategies include:
- Introducing cyclopropyl groups at position 4 to block oxidative metabolism.
- Incorporating sulfonyl moieties (e.g., 4-(trifluoromethyl)phenylsulfonyl) to enhance plasma protein binding and reduce hepatic clearance.
- Validate selectivity using Notch-dependent cell models (e.g., T-cell differentiation assays) and compare with Semagacestat or Avagacestat as benchmarks .
Q. What are the optimal strategies for modifying the pyrazolo[4,3-c]quinoline core to enhance fluorescence for G-quadruplex recognition?
- Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at position 3 to red-shift emission wavelengths.
- Attach bulky substituents (e.g., benzyl groups) to minimize non-specific DNA interactions.
- Validate using FRET melting assays and confocal microscopy in c-MYC promoter models .
Methodological Notes
- Data Contradiction Analysis : Cross-reference QSAR models with experimental IC₅₀ values to identify outliers caused by assay variability .
- Synthetic Optimization : Replace NaN₃ with microwave-assisted cyclization to reduce reaction time and improve yields .
- Biological Validation : Use transgenic mouse models (e.g., Tg2576 for Alzheimer’s) to confirm in vivo efficacy and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
